

## Delving into the Downstream Universe of B026: A Technical Guide for Researchers

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An In-depth Exploration of the Potent and Selective p300/CBP Histone Acetyltransferase Inhibitor

This technical guide provides a comprehensive overview of the downstream targets and mechanism of action of **B026**, a highly potent and selective inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, epigenetics, and molecular biology. Herein, we consolidate quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to facilitate a deeper understanding of **B026**'s therapeutic potential.

### **Introduction to B026**

**B026** is a small molecule inhibitor that demonstrates high selectivity and potency against the paralogous transcriptional co-activators p300 and CBP. These HATs play a crucial role in regulating gene expression by acetylating histone and non-histone proteins, thereby influencing chromatin structure and the recruitment of transcriptional machinery. Dysregulation of p300/CBP activity is implicated in various human diseases, most notably cancer, making them attractive therapeutic targets. **B026** has emerged as a critical tool for elucidating the specific functions of p300/CBP and as a promising candidate for anti-cancer therapies.

## **Quantitative Analysis of B026 Activity**



The following tables summarize the key quantitative data reported for **B026**, providing a clear comparison of its inhibitory activity and cellular effects across various contexts.

Table 1: In Vitro Enzymatic Inhibition

Target	IC50 (nM)	Reference
p300	1.8	[1]
СВР	9.5	[1]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM)	Reference
Maver-1	Mantle Cell Lymphoma	2.6	[2]
MV-4-11	Acute Myeloid Leukemia	4.2	[2]
22Rv1	Prostate Cancer	4.4	[2]
LnCaP-FGC	Prostate Cancer	9.8	[2]
Kasumi-1	Acute Myeloid Leukemia	40.5	[2]
K562	Chronic Myeloid Leukemia	104.4	[2]

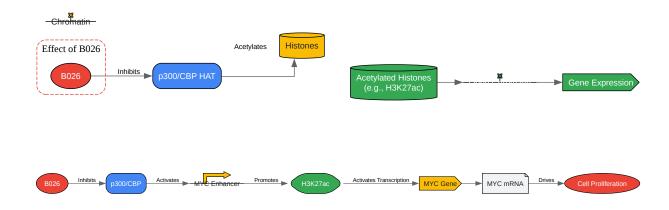
Table 3: In Vivo Anti-tumor Efficacy



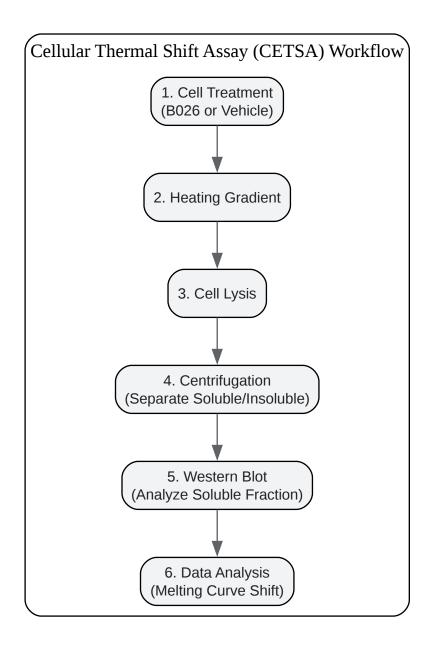
Animal Model	Cancer Type	Dosage	Tumor Growth Inhibition (TGI)	Reference
Balb/c female mice	Not Specified	50 mg/kg (p.o., daily)	75.0%	[2]
Balb/c female mice	Not Specified	100 mg/kg (p.o., daily)	85.7%	[2]

# Core Mechanism of Action: Histone Acetyltransferase Inhibition

**B026** exerts its primary effect by inhibiting the catalytic HAT domain of p300 and CBP. This leads to a global reduction in histone acetylation, particularly at lysine 27 of histone H3 (H3K27ac), a hallmark of active enhancers and promoters.







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## References







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